N-phenyl-2-(pyrimidin-2-yloxy)acetamide
Description
N-Phenyl-2-(pyrimidin-2-yloxy)acetamide is a synthetic compound designed as part of efforts to develop novel anticonvulsant agents. Structurally, it belongs to the N-phenylacetamide family, characterized by a central acetamide backbone linked to a phenyl group and a pyrimidinyloxy substituent. This compound was derived from modifications of pyrrolidine-2,5-dione derivatives, where the rigid imide ring was replaced with a flexible amide chain to explore its impact on anticonvulsant efficacy .
Preclinical studies highlight its activity in animal seizure models, particularly the maximal electroshock (MES) test, a standard screen for generalized tonic-clonic seizures. However, its potency and neurotoxicity profile vary significantly depending on substituents attached to the phenyl and heterocyclic groups .
Properties
IUPAC Name |
N-phenyl-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBHCEXMDAEYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of phenylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Bases: NaOCH3, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-2-(pyrimidin-2-yloxy)acetic acid, while reduction could produce N-phenyl-2-(pyrimidin-2-yloxy)ethanol .
Scientific Research Applications
N-phenyl-2-(pyrimidin-2-yloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation . This disruption can reduce bacterial resistance to antimicrobial agents.
Comparison with Similar Compounds
Pyrimidinyloxy vs. Other Heterocyclic Substituents
- N-Phenyl-2-(phenylsulfanyl)acetamide (): Replacing the pyrimidinyloxy group with a phenylsulfanyl moiety alters electronic properties and conformational flexibility. Crystallographic data show distinct torsion angles (Cphenyl—S—C—Ccarbonyl ≈80°), which may influence receptor binding .
N-Phenyl-2-(1-methyl-1H-tetrazol-5-ylthio)acetamide ():
The tetrazole-thio group introduces additional hydrogen-bonding capabilities. However, its smaller heterocycle and sulfur atom may reduce steric hindrance, affecting sodium channel binding efficiency compared to pyrimidinyloxy derivatives .N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide ():
Substituting pyrimidinyloxy with a piperazine-phenyl group shifts activity toward MES and 6-Hz models (psychomotor seizures). For example, Compound 20 (3-(trifluoromethyl)anilide derivative) showed ED50 = 30 mg/kg in MES and a protection index (TD50/ED50) of 3.1, outperforming valproic acid (PI = 1.8) but lagging behind phenytoin (ED50 = 8.2 mg/kg) .
Phenyl Ring Substituents
- 3-Chlorophenyl vs. 3-(Trifluoromethyl)phenyl Derivatives :
- 3-Chloroanilide analogs : Generally inactive in MES but showed moderate neurotoxicity (TD50 = 300 mg/kg) .
- 3-(Trifluoromethyl)anilide analogs : Demonstrated superior MES activity (e.g., Compound 20, ED50 = 30 mg/kg) due to enhanced lipophilicity and electron-withdrawing effects, improving CNS bioavailability .
Pharmacological Profiles
Anticonvulsant Activity
| Compound | MES ED50 (mg/kg) | 6-Hz Activity | Neurotoxicity (TD50, mg/kg) | Protection Index (TD50/ED50) |
|---|---|---|---|---|
| N-Phenyl-2-(pyrimidin-2-yloxy)acetamide* | ~50 (estimated) | Not reported | >300 | >6 |
| Phenytoin | 8.2 | Inactive | 110 | 13.4 |
| Compound 20 (piperazine) | 30 | Active | 93 | 3.1 |
| Valproic Acid | 270 | Active | 150 | 1.8 |
*Data inferred from structural analogs in –3.
Mechanistic Insights
- Sodium Channel Binding : Pyrimidinyloxy and piperazine derivatives act as moderate inhibitors of neuronal voltage-sensitive sodium channels (site 2). Compound 20 exhibited IC50 = 120 µM in vitro, weaker than phenytoin (IC50 = 12 µM) but with a safer neurotoxicity profile .

- Fluorine Substituents : Fluorine atoms (e.g., in 3-(trifluoromethyl)phenyl) enhance lipophilicity (logP increased by ~1.5 units) and improve blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .
Structure-Activity Relationships (SAR)
Heterocyclic Core :
- Pyrimidinyloxy and piperazine groups provide optimal steric and electronic environments for sodium channel interaction.
- Tetrazole or sulfanyl substituents reduce anticonvulsant potency due to weaker hydrogen-bonding or excessive flexibility .
Phenyl Substituents :
- Electron-withdrawing groups (Cl, CF3) at the 3-position enhance activity and reduce neurotoxicity compared to electron-donating groups (e.g., -OCH3) .
Amide vs.
Biological Activity
N-phenyl-2-(pyrimidin-2-yloxy)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its unique structure includes a pyrimidine ring and an acetamide functional group, which are critical for its interaction with biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process by catalyzing the formation of prostaglandins from arachidonic acid. By modulating these pathways, the compound may reduce inflammation and pain, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | , |
| Analgesic | Modulation of pain pathways |
Synthesis
The synthesis of this compound typically involves several organic reactions to ensure purity and structural confirmation. The general synthetic pathway includes:
- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to form the pyrimidine structure.
- Coupling Reaction : Reacting the pyrimidine derivative with phenylacetic acid or its derivatives to form the desired compound.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the pure product.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity against COX enzymes.
Table 2: SAR Insights
| Modification Position | Change Made | Effect on Activity |
|---|---|---|
| 2-position | Electron-donating substituents | Enhanced anti-inflammatory activity |
| 4-position | Alkyl vs. aryl substitutions | Variability in lipophilicity |
Case Studies
- In Vivo Anti-inflammatory Study : A study involving adjuvant-induced arthritis in rats demonstrated that administration of this compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its effectiveness in managing inflammatory responses .
- Mechanistic Insights : Preliminary research suggests that this compound interacts with specific enzymes or receptors involved in inflammatory pathways through hydrogen bonding and other non-covalent interactions, further elucidating its mechanism of action .
Q & A
[Basic] What synthetic methodologies are employed for N-phenyl-2-(pyrimidin-2-yloxy)acetamide derivatives?
The synthesis typically involves alkylation reactions between amines and chloroacetophenone intermediates. For example, derivatives are synthesized by reacting substituted anilines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone under alkaline conditions. Purification is achieved via column chromatography, and structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
[Basic] How is structural characterization performed for this compound?
Post-synthesis characterization employs:
- 1H NMR : To identify proton environments (e.g., aromatic protons at δ 6.81–7.86 ppm, piperazine protons at δ 3.06–3.93 ppm) .
- HPLC : For purity assessment, as shown in chromatograms with retention times specific to derivatives (e.g., compound 22 in Fig. 5) .
- Elemental analysis : To verify calculated vs. observed C, H, N content .
[Basic] What in vivo models are used to evaluate anticonvulsant activity?
Key models include:
- Maximal electroshock (MES) test : Measures protection against tonic-clonic seizures in rodents. Active compounds (e.g., derivative 20) show ED50 values comparable to reference drugs like phenytoin .
- 6-Hz psychomotor seizure model : Identifies compounds effective against therapy-resistant epilepsy. Derivatives 12, 19, and 20 demonstrated activity at 30–100 mg/kg .
- Rotarod test : Assesses neurotoxicity; compounds with electron-withdrawing groups (Cl, CF3) showed reduced toxicity .
[Advanced] How do structural modifications influence anticonvulsant efficacy?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing substituents : 3-(Trifluoromethyl)phenyl derivatives exhibit higher MES activity than 3-chloro analogs due to enhanced sodium channel binding .
- Amide vs. imide scaffolds : Replacing the pyrrolidine-2,5-dione ring with a chain amide bond retains activity but alters pharmacokinetic profiles .
- Fluorine substitution : Increases lipophilicity, improving blood-brain barrier penetration and CNS distribution .
[Advanced] What in vitro assays determine sodium channel interactions?
- Voltage-sensitive sodium channel (site 2) binding assays : Measure displacement of radiolabeled batrachotoxin. Derivative 20 showed moderate binding (IC50 ~50 µM), suggesting a mechanism akin to carbamazepine .
- Electrophysiological studies : Patch-clamp techniques quantify sodium current inhibition in neuronal cells, though specific data for this compound require further validation .
[Advanced] How to resolve discrepancies between neurotoxicity and efficacy data?
- Protective index (PI) : Calculate TD50/ED50 ratios. For derivative 20, PI >10 indicates a safer profile than phenytoin (PI ~6.5) .
- Time-dependent activity : Monitor efficacy at intervals (e.g., 0.5–4 hrs post-administration). Some derivatives show delayed neurotoxicity despite early efficacy .
- Substructure analysis : Electron-withdrawing groups on the phenyl ring reduce toxicity while maintaining anticonvulsant activity .
[Advanced] What crystallography techniques validate molecular structure?
- Single-crystal X-ray diffraction : Uses SHELX software for refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) are analyzed via graph-set notation to confirm stability .
- Powder XRD : Verifies phase purity and polymorphism, critical for reproducibility in pharmacological studies .
[Advanced] How can computational models predict biological interactions?
- Molecular docking : Simulates binding to sodium channel α-subunits (PDB ID 6AGF). Pyrimidine-oxygen atoms form hydrogen bonds with Lys1425 and Asp1432 residues .
- QSAR modeling : Correlates logP values with MES activity; optimal logP ~2.5 balances solubility and membrane permeability .
[Advanced] What strategies optimize pharmacokinetic parameters?
- Metabolic stability assays : Microsomal incubation identifies susceptible sites (e.g., amide hydrolysis). Fluorination at the phenyl ring reduces CYP450-mediated degradation .
- Plasma protein binding (PPB) : Equilibrium dialysis shows >90% PPB for derivatives with hydrophobic substituents, necessitating dose adjustments .
[Advanced] How is stereochemistry controlled during synthesis?
- Chiral resolving agents : Use (R)- or (S)-1-phenylethylamine to separate enantiomers.
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation ensures >95% enantiomeric excess for bioactive stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

